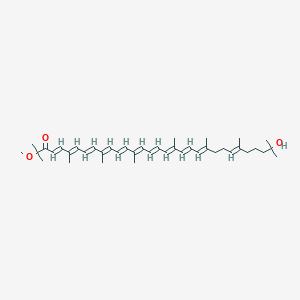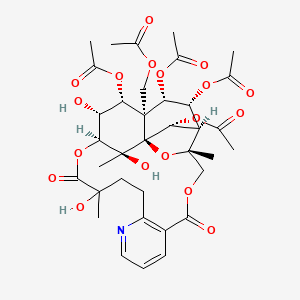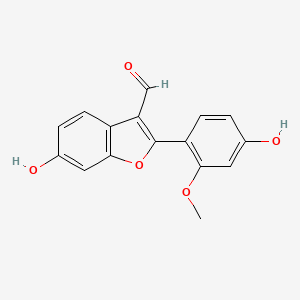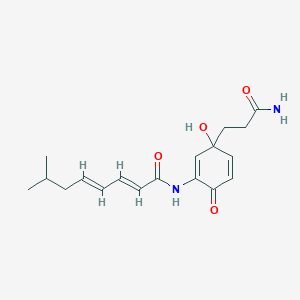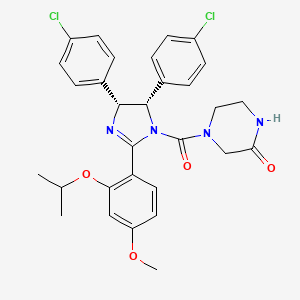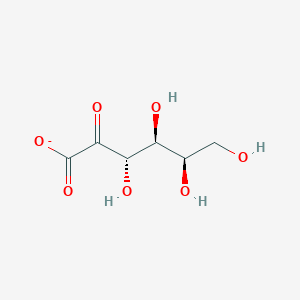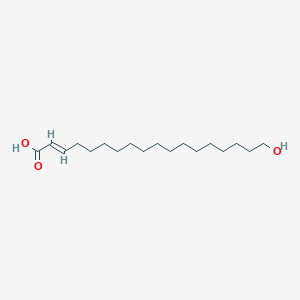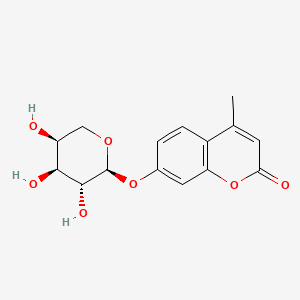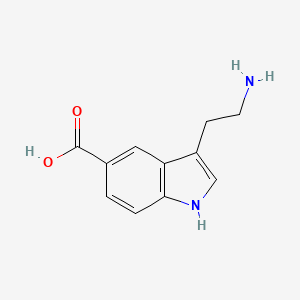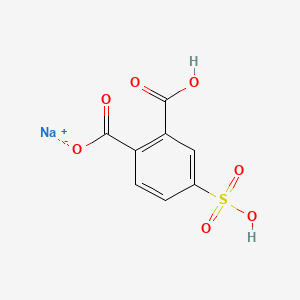
4-sulfo-phthalic acid monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-sulfo-phthalic acid monosodium salt can be synthesized through the sulfonation of 1,2-benzenedicarboxylic acid (phthalic acid) using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic acid with concentrated sulfuric acid to introduce the sulfonic acid group at the 4-position. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
In industrial settings, the production of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-sulfo-phthalic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone or sulfoxide derivatives, while reduction can yield sulfonamide or sulfonate esters .
Applications De Recherche Scientifique
4-sulfo-phthalic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid and carboxylic acid groups allow the compound to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid: Lacks the sulfonic acid group, making it less versatile in certain applications.
1,3-Benzenedicarboxylic acid, 5-sulfo-: Has a different sulfonation pattern, leading to different chemical properties and reactivity.
1,4-Benzenedicarboxylic acid, 2-sulfo-: Another isomer with distinct chemical behavior
Uniqueness
4-sulfo-phthalic acid monosodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .
Propriétés
Numéro CAS |
33562-89-9 |
|---|---|
Formule moléculaire |
C8H5NaO7S |
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
sodium;3,4-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Clé InChI |
SKFJOGJJIJEGMQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] |
Key on ui other cas no. |
33562-89-9 |
Pictogrammes |
Irritant |
Synonymes |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)

